Kansuinine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

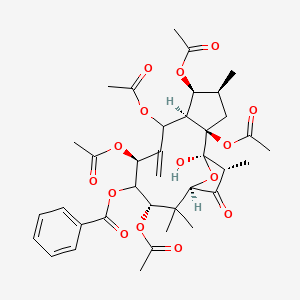

C37H46O15 |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate |

InChI |

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19+,26+,28-,29?,30-,31?,32-,33+,36+,37+/m0/s1 |

InChI Key |

VKHCUWUNVKZFBM-QVBOQPEDSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)C(C(=C)[C@@H](C([C@H](C([C@@H]3C(=O)[C@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Nature's Arsenal: A Technical Guide to Diterpenoids from Euphorbia kansui

For Researchers, Scientists, and Drug Development Professionals

The dried root of Euphorbia kansui (Gansui), a plant with a long history in traditional Chinese medicine, is a rich source of structurally diverse and biologically active diterpenoids.[1] These compounds, primarily belonging to the ingenane and jatrophane classes, have garnered significant attention from the scientific community for their potent cytotoxic, anti-inflammatory, and anti-proliferative activities.[2][3] This guide provides an in-depth overview of the isolation, characterization, and key biological activities of these promising natural products.

Quantitative Bioactivity of Euphorbia kansui Diterpenoids

The diterpenoids isolated from Euphorbia kansui exhibit a range of biological activities, particularly cytotoxicity against various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for selected compounds, offering a comparative look at their potency.

Table 1: Cytotoxicity of Ingenane-Type Diterpenoids from Euphorbia kansui

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | MCF-7 | 17.12 | [4] |

| Ingenol Mebutate (Picato) | SCC13 | ~0.1 (100 nmol/L) | [5][6] |

| 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol | L-O2 | 2.78 - 10.6 | [7] |

| 3-O-(2’E,4’E-decadienoyl)-20-O-acetylingenol | GES-1 | 2.78 - 10.6 | [7] |

Table 2: Cytotoxicity of Jatrophane-Type Diterpenoids and Other Compounds from Euphorbia kansui

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Wilfoside KIN | HepG2 | 12.55 | [4] |

| Cynsaccatol L | HepG2 | 12.61 | [4] |

| Kanesulone A | HepG2 | 18.24 | [4] |

| 3β,7β,15β-triacetyloxy-5α-benzoyloxy-2α,8α-dihydroxyjatropha-6(17),11E-diene-9,14-dione | HepG2 | 18.26 | [4] |

| Euphol | GSC-3# | 8.89 | [4] |

| Euphol | GSC-12# | 13.00 | [4] |

Experimental Protocols: A Step-by-Step Approach

The isolation and characterization of diterpenoids from Euphorbia kansui involves a multi-step process requiring careful execution. Below are detailed methodologies for key experiments.

Extraction of Crude Diterpenoids

A common starting point for isolating diterpenoids is solvent extraction from the dried and powdered roots of Euphorbia kansui.

-

Procedure:

-

The powdered roots of E. kansui are extracted exhaustively with 95% ethanol at room temperature.[8]

-

The ethanol extract is then filtered and concentrated under reduced pressure to yield a crude residue.[8]

-

This residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[9] The diterpenoids are typically enriched in the dichloromethane and ethyl acetate fractions.[9]

-

Chromatographic Separation and Purification

The crude extracts are complex mixtures that require further separation using various chromatographic techniques.

-

Silica Gel Column Chromatography:

-

The dichloromethane or ethyl acetate extract is subjected to silica gel column chromatography.[8]

-

A gradient elution is typically employed, starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity by adding ethyl acetate.[8]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those with similar profiles for further purification.[8]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions obtained from column chromatography are further purified by preparative HPLC.[9]

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[9]

-

The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.[9]

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

HSCCC is a valuable technique for separating diterpenoids without a solid support matrix.[10]

-

A suitable two-phase solvent system is selected, for example, n-hexane-ethanol-water.[10]

-

The crude extract or semi-purified fraction is dissolved in the stationary phase and injected into the HSCCC coil, which is then rotated at high speed while the mobile phase is pumped through, leading to the separation of compounds based on their partition coefficients.[10]

-

Structural Elucidation

The precise chemical structure of each isolated diterpenoid is determined using a combination of modern spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

One-dimensional (1D) NMR spectra, including ¹H NMR and ¹³C NMR, provide information about the proton and carbon framework of the molecule.[11][12]

-

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.[11][12]

-

-

Mass Spectrometry (MS):

-

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and elemental composition of the compounds.[11][12][13][14]

-

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the molecular formula.[4]

-

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for isolating diterpenoids.

Caption: Ingenol mebutate signaling pathway.[5][6]

Caption: STAT3 and NF-κB signaling pathways.[2][15]

Conclusion

The diterpenoids from Euphorbia kansui represent a fascinating and promising class of natural products with significant therapeutic potential. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and characterize these complex molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of new and effective therapeutic agents.

References

- 1. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-proliferation activity of terpenoids isolated from Euphorbia kansui in human cancer cells and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoids, steroids and other constituents from Euphorbia kansui and their anti-inflammatory and anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassay-guided Separation of Anti-tumor Components from Euphorbia kansui by Means of Two-dimensional Preparative High Performance Liquid Chromatography and Real-time Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots o...: Ingenta Connect [ingentaconnect.com]

- 13. GC-MS- and NMR-Based Metabolomics and Molecular Docking Reveal the Potential Alpha-Glucosidase Inhibitors from Psychotria malayana Jack Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Source and Biosynthesis of Kansuinine A

This guide provides a comprehensive overview of Kansuinine A, a bioactive diterpenoid, for researchers, scientists, and drug development professionals. It details its natural source, isolation methods, and a putative biosynthetic pathway based on current scientific understanding.

Natural Source of this compound

This compound is a natural product primarily isolated from the dried roots of Euphorbia kansui, a plant species used for centuries in traditional Chinese medicine.[1][2][3] This herbaceous plant is a member of the Euphorbiaceae family. The roots of E. kansui are known to contain a variety of structurally diverse and biologically active terpenoids, including jatrophane-type and ingenane-type diterpenoids, of which this compound is a member.[1][2]

Isolation of this compound from Euphorbia kansui

The isolation of this compound from the roots of Euphorbia kansui typically involves solvent extraction followed by multi-step chromatographic separation. The process is guided by bioassays to isolate cytotoxic compounds.[1][2]

The following protocol is a synthesized methodology based on published literature for the bio-guided isolation of terpenoids from E. kansui.[1][2]

1. Plant Material and Extraction:

- Dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol at room temperature.

- The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

- The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

- The cytotoxic activity of each fraction is evaluated, with the ethyl acetate fraction often showing significant activity.

3. Chromatographic Separation:

- The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.

- A gradient elution system, for instance, with a mixture of chloroform and methanol of increasing polarity, is used to separate the components.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

- Fractions containing compounds of interest are further purified using repeated column chromatography, including Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).

- These steps are crucial for isolating individual compounds like this compound in a pure form.

5. Structure Elucidation:

- The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS).[1][2]

Start [label="Dried Roots of Euphorbia kansui", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Extraction [label="Extraction with 95% Ethanol"];

Crude_Extract [label="Crude Ethanol Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Partitioning [label="Solvent Partitioning\n(Petroleum Ether, Ethyl Acetate, n-Butanol)"];

EtOAc_Fraction [label="Bioactive Ethyl Acetate Fraction", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Silica_Gel_CC [label="Silica Gel Column Chromatography"];

Fractions [label="Collected Fractions"];

Purification [label="Further Purification\n(Sephadex LH-20, Preparative HPLC)"];

Pure_Compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Structure_Elucidation [label="Structural Elucidation\n(NMR, MS)"];

Start -> Extraction;

Extraction -> Crude_Extract;

Crude_Extract -> Partitioning;

Partitioning -> EtOAc_Fraction;

EtOAc_Fraction -> Silica_Gel_CC;

Silica_Gel_CC -> Fractions;

Fractions -> Purification;

Purification -> Pure_Compound;

Pure_Compound -> Structure_Elucidation;

}

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as an ingenane diterpenoid, its biosynthesis is expected to follow the general pathway established for other members of this class, such as ingenol.[4][5] The proposed pathway starts from the universal diterpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the cyclization of casbene to form the characteristic ingenane skeleton.

The biosynthesis of ingenane diterpenes is a complex process involving several enzymatic steps.[6] The key steps are believed to be:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP, derived from the methylerythritol phosphate (MEP) pathway in plastids, are condensed to form GGPP.

-

Cyclization to Casbene: GGPP is cyclized by a casbene synthase to form casbene, a macrocyclic diterpene.

-

Oxidation and Rearrangement: Casbene undergoes a series of regio-specific oxidations, catalyzed by cytochrome P450 monooxygenases (CYP450s), and subsequent rearrangements to form the ingenane core structure.[7] For instance, in the biosynthesis of other Euphorbia factors, CYP71D445 and CYP726A27 are involved in the oxidation of casbene.[7]

-

Tailoring Steps: The ingenol core is then modified by various tailoring enzymes, such as acyltransferases, to produce the diverse array of ingenane esters found in nature, including this compound.

Quantitative Data

Quantitative data regarding the isolation yield of this compound and the kinetic parameters of the enzymes involved in its biosynthesis are not extensively reported in the currently available literature. The yields of isolated terpenoids from natural sources are often low and variable depending on the plant source, geographical location, and extraction methodology. Further research is required to quantify these aspects of this compound production.

Conclusion

This compound is a noteworthy natural product from Euphorbia kansui with significant biological activities. While its isolation from the natural source is well-established, the complete elucidation of its biosynthetic pathway presents an area for future research. A deeper understanding of its biosynthesis could pave the way for biotechnological production methods, offering a more sustainable and controlled supply for research and potential therapeutic applications.

References

- 1. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 [mdpi.com]

- 3. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots o...: Ingenta Connect [ingentaconnect.com]

- 4. Ingenane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Kansuinine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A is a diterpenoid compound isolated from the roots of Euphorbia kansui, a plant that has been used in traditional Chinese medicine for centuries. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and drug development efforts.

Molecular Structure and Chemical Properties

This compound is a complex diterpenoid with a molecular formula of C37H46O15. Its structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C37H46O15 | |

| Molecular Weight | 730.75 g/mol | |

| CAS Number | 57701-86-7 | |

| IUPAC Name | [(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-pentakis(acetyloxy)-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.0²,⁶]hexadecan-10-yl] benzoate | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Spectral Data

The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy. The following table summarizes the reported 1H and 13C NMR chemical shifts.

| Atom No. | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1 | 97.4 | |

| 2 | 84.4 | 5.58 (d, 10.8) |

| 3 | 49.3 | 3.12 (d, 10.8) |

| 4 | 33.7 | 2.15 (m) |

| 5 | 74.3 | 5.71 (d, 5.4) |

| 6 | 40.5 | 2.52 (m) |

| 7 | 78.9 | 5.92 (d, 10.2) |

| 8 | 142.1 | |

| 9 | 74.8 | 6.09 (s) |

| 10 | 73.1 | 5.09 (s) |

| 11 | 75.3 | 5.61 (d, 3.6) |

| 12 | 41.5 | 2.45 (m) |

| 13 | 46.1 | 2.01 (m) |

| 14 | 208.5 | |

| 15 | 32.9 | 1.95 (m) |

| 16 | 1.45 (s) | 1.45 (s) |

| 17 | 5.25 (s), 5.11 (s) | 5.25 (s), 5.11 (s) |

| 18 | 1.05 (d, 6.6) | 1.05 (d, 6.6) |

| 19 | 1.08 (d, 7.2) | 1.08 (d, 7.2) |

| 20 | 0.95 (d, 7.2) | 0.95 (d, 7.2) |

| Benzoyl-C=O | 165.8 | |

| Benzoyl-C1' | 130.4 | |

| Benzoyl-C2',6' | 129.8 | 8.05 (d, 7.8) |

| Benzoyl-C3',5' | 128.5 | 7.48 (t, 7.8) |

| Benzoyl-C4' | 133.2 | 7.62 (t, 7.8) |

| Acetyl-C=O | 170.8, 170.4, 170.2, 169.8, 169.5 | |

| Acetyl-CH3 | 21.3, 21.2, 21.1, 21.0, 20.9 | 2.15, 2.10, 2.08, 2.05, 1.98 (each s) |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the IKKβ/IκBα/NF-κB and IL-6/STAT3 Signaling Pathways

This compound has been shown to exert potent anti-inflammatory effects by targeting two critical signaling cascades: the IKKβ/IκBα/NF-κB pathway and the IL-6/STAT3 pathway.

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Similarly, this compound inhibits the IL-6-induced activation of STAT3, a key transcription factor involved in inflammation and cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol describes a general method for the isolation of this compound from the roots of Euphorbia kansui.

Protocol:

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fractions are combined and concentrated.

-

Column Chromatography: The resulting ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

-

Further Purification: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Western Blot Analysis for STAT3 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation in a suitable cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

Cell culture reagents (DMEM, FBS, penicillin-streptomycin)

-

HepG2 cells

-

Recombinant human IL-6

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL detection reagent and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

TNF-α or other NF-κB activator

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma cells)

-

Cell culture reagents

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture reagents

-

This compound

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Protocol:

-

Cell Monolayer Preparation: Seed the host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at the appropriate temperature until plaques are visible in the untreated control wells.

-

Plaque Staining and Counting: Remove the overlay, fix the cells, and stain with a suitable staining solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control and determine the IC50 value.

Conclusion

This compound is a promising natural product with diverse biological activities, particularly in the areas of inflammation, cancer, and virology. Its ability to modulate key signaling pathways such as NF-κB and STAT3 highlights its potential for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Unraveling the Anti-Cancer Potential of aKansuinine A: A Deep Dive into its Mechanism of Action

Preliminary Research Indicates a Gap in Publicly Available Data on aKansuinine A's Anti-Cancer Mechanisms.

Initial comprehensive searches for the mechanism of action of athis compound in cancer cells have not yielded specific scientific literature, quantitative data, or detailed experimental protocols directly pertaining to this compound. The scientific community has extensively investigated numerous natural compounds for their anti-cancer properties, focusing on their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways. However, "athis compound" does not appear in the currently accessible body of research concerning cancer therapeutics.

This suggests that athis compound may be a novel or less-studied compound, or potentially a misnomer for a different agent. While the principles of anti-cancer drug discovery often involve targeting fundamental cellular processes, the specific molecular interactions and downstream effects of athis compound remain to be elucidated.

Future research, once available, would likely explore several key areas to understand its potential as an anti-cancer agent:

-

Induction of Apoptosis: Investigating whether athis compound can trigger programmed cell death in cancer cells. This would involve examining the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Determining if athis compound can halt the proliferation of cancer cells at specific checkpoints in the cell cycle, thereby preventing their division and growth.

-

Signaling Pathway Modulation: Identifying the specific intracellular signaling pathways that are affected by athis compound. Many anti-cancer agents target pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Without specific data on athis compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in the anti-cancer properties of novel compounds are encouraged to consult peer-reviewed scientific databases and journals for the latest findings. Should research on athis compound be published, it will be crucial to analyze the methodologies and results to understand its therapeutic potential.

The STAT3 Signaling Pathway: Unraveling the Inhibitory Mechanism of Kansuinine A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Kansuinine A, a diterpenoid extracted from the plant Euphorbia kansui, has emerged as a potential inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.

Core Mechanism of Action

Based on current research, this compound does not directly bind to STAT3 to inhibit its activity. Instead, it employs an indirect mechanism by modulating upstream signaling pathways. The primary mechanism involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This sustained activation of ERK1/2 by this compound leads to two key downstream events that ultimately suppress IL-6-induced STAT3 activation:

-

Increased STAT3 Serine Phosphorylation: Activated ERK1/2 promotes the phosphorylation of STAT3 at its serine 727 residue. While tyrosine phosphorylation is essential for STAT3 dimerization and nuclear translocation, serine phosphorylation can have a negative regulatory effect on its tyrosine phosphorylation-dependent activation.

-

Upregulation of SOCS-3 Expression: The activation of the ERK1/2 pathway also leads to an increase in the expression of the Suppressor of Cytokine Signaling 3 (SOCS-3) protein. SOCS-3 is a well-established negative regulator of the JAK-STAT pathway. It can inhibit STAT3 signaling by binding to JAK kinases or the cytokine receptor, thereby preventing STAT3 tyrosine phosphorylation.

Therefore, the inhibitory effect of this compound on the STAT3 signaling pathway is a multi-faceted process initiated by the activation of ERK1/2, which in turn triggers downstream negative regulatory mechanisms.

Data Presentation: The Impact of this compound on STAT3 Signaling

While specific IC50 values for the inhibition of STAT3 phosphorylation by this compound are not extensively reported in the primary literature, the dose-dependent effects have been characterized. The following table summarizes the key quantitative findings from in vitro studies.

| Parameter | Cell Line | Treatment | Concentration of this compound | Observed Effect | Reference |

| IL-6-induced STAT3 Tyrosine Phosphorylation (Tyr705) | Human Hepatoma Cells | This compound | 1, 5, 10, 20 µM | Dose-dependent decrease in phosphorylation. | [1] |

| STAT3 Serine Phosphorylation (Ser727) | Human Hepatoma Cells | This compound | 1, 5, 10, 20 µM | Dose-dependent increase in phosphorylation. | [1] |

| ERK1/2 Phosphorylation | Human Hepatoma Cells | This compound | 1, 5, 10, 20 µM | Dose-dependent increase in phosphorylation. | [1] |

| SOCS-3 mRNA Expression | Human Hepatoma Cells | This compound | 1, 5, 10, 20 µM | Dose-dependent increase in mRNA levels. | [1] |

Note: The available literature focuses on demonstrating the mechanism of action and dose-dependent effects rather than providing specific IC50 values for STAT3 inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

References

aKansuinine A: A Potential Antiviral Agent Against Emerging Viral Threats

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging and re-emerging viral diseases represent a significant and ongoing threat to global public health. The development of novel antiviral therapeutics with broad-spectrum activity is a critical priority. This technical whitepaper explores the potential of aKansuinine A, a diterpene isolated from plants of the Euphorbia genus, as a promising candidate for antiviral drug development. While direct antiviral studies on athis compound against specific emerging viruses are not yet available in peer-reviewed literature, a compelling body of indirect evidence warrants further investigation. This document synthesizes the existing data on the antiviral activities of Euphorbia plant extracts, the known biological activities and mechanisms of action of athis compound, and proposes potential pathways for its antiviral effects. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Introduction: The Antiviral Potential of Natural Products

Natural products have historically been a rich source of antiviral agents. The chemical diversity of compounds found in plants, fungi, and marine organisms provides a vast library of molecules with the potential to inhibit various stages of the viral life cycle. The genus Euphorbia, a diverse group of plants, has been a subject of interest for its traditional medicinal uses and the bioactive compounds it produces. Several studies have demonstrated the antiviral properties of extracts from various Euphorbia species, suggesting that their constituent compounds may hold the key to new antiviral therapies.

Evidence for Antiviral Activity

Commercial Supplier Data

Commercial suppliers of research chemicals often provide preliminary data on the biological activities of their compounds. MedChemExpress, a supplier of athis compound, states that the compound "possesses antiviral and anticancer activity"[1]. While this information is not peer-reviewed, it serves as an important lead for further investigation and suggests that preliminary screening may have indicated antiviral potential.

Antiviral Activity of Euphorbia Plant Extracts

athis compound is isolated from plants of the Euphorbia genus. Numerous studies have documented the antiviral activity of extracts from various Euphorbia species against a range of viruses. This provides a strong rationale for investigating the specific antiviral properties of its isolated constituents, such as athis compound.

| Plant Species | Virus(es) | Key Findings |

| Euphorbia hirta | Human Immunodeficiency Virus-1 (HIV-1), Human Immunodeficiency Virus-2 (HIV-2), Simian Immunodeficiency Virus (SIVmac251) | Aqueous and 50% MeOH extracts demonstrated specific inhibition of viral replication in MT4 cells. The activity was attributed to tannins in the extracts.[2][3][4] |

| Euphorbia cotinifolia | Herpes Simplex Virus-2 (HSV-2) | Leaf/stem water-methanol extracts exhibited antiherpetic action with a therapeutic index of >7.1 and no cytotoxicity.[5][6] |

| Euphorbia tirucalli | Herpes Simplex Virus-2 (HSV-2) | Leaf/stem water-methanol extracts showed antiherpetic activity with a therapeutic index of >7.1 and no cytotoxicity.[5][6] |

| Various Euphorbia species | Poliovirus, Coxsackievirus, Rhinovirus | Pronounced antiviral activity has been reported in several species.[5] |

Potential Mechanisms of Antiviral Action

While direct antiviral mechanisms for athis compound have not been elucidated, its known biological activities in other disease models suggest plausible pathways by which it could exert an antiviral effect. Many viruses manipulate host cellular pathways, such as those involved in inflammation and oxidative stress, to facilitate their own replication. The ability of athis compound to modulate these pathways is therefore of significant interest.

Inhibition of STAT3 Activation

athis compound has been shown to inhibit the IL-6-induced activation of Signal Transducer and Activator of Transcription 3 (STAT3)[1]. The JAK-STAT signaling pathway is a critical component of the host's innate immune response to viral infections. However, many viruses have evolved mechanisms to exploit or dysregulate this pathway to their advantage. By inhibiting STAT3 activation, athis compound could potentially interfere with viral strategies to evade the immune system or create a more favorable environment for replication.

Caption: Proposed mechanism of athis compound in inhibiting virus-supportive gene expression via STAT3 signaling.

Suppression of Oxidative Stress and NF-κB Signaling

Recent studies have demonstrated that athis compound can ameliorate atherosclerosis and protect pancreatic β-cells from apoptosis by inhibiting the production of reactive oxygen species (ROS) and suppressing the IKKβ/IκBα/NF-κB signaling pathway[7][8][9][10]. Viral infections often induce significant oxidative stress, which can damage host cells and, in some cases, be exploited by the virus to enhance its replication. The NF-κB pathway is a central regulator of inflammation and is frequently activated during viral infections, leading to the expression of pro-inflammatory cytokines that can contribute to pathogenesis. By quenching ROS and inhibiting NF-κB activation, athis compound could potentially create a less hospitable environment for viral replication and reduce virus-induced pathology.

Caption: Potential antiviral mechanism of athis compound through inhibition of ROS and NF-κB signaling.

Experimental Protocols for Future Research

To definitively establish the antiviral activity of athis compound, a series of in vitro and in vivo experiments are required. The following provides a general framework for key experimental protocols.

In Vitro Antiviral Assays

-

Cytotoxicity Assay:

-

Objective: To determine the concentration of athis compound that is toxic to host cells.

-

Methodology: A standard MTT or MTS assay can be used. Briefly, various concentrations of athis compound are incubated with a relevant cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) for a period equivalent to the duration of the antiviral assay. Cell viability is then measured colorimetrically. The 50% cytotoxic concentration (CC50) is calculated.

-

-

Plaque Reduction Assay:

-

Objective: To quantify the inhibition of viral replication.

-

Methodology: Confluent cell monolayers are infected with a known amount of virus in the presence of varying concentrations of athis compound. After an incubation period to allow for viral replication and plaque formation, the cells are fixed and stained. The number of plaques is counted, and the 50% inhibitory concentration (IC50) is determined.

-

-

Time-of-Addition Assay:

-

Objective: To determine the stage of the viral life cycle inhibited by athis compound.

-

Methodology: athis compound is added to cell cultures at different time points relative to viral infection (e.g., before infection, during infection, after infection). The viral yield is then measured at the end of the replication cycle. This helps to elucidate whether the compound acts on viral entry, replication, or egress.

-

Mechanism of Action Studies

-

Western Blot Analysis:

-

Objective: To confirm the effects of athis compound on specific signaling pathways.

-

Methodology: Virus-infected cells are treated with athis compound. Cell lysates are then collected and subjected to SDS-PAGE and western blotting using antibodies against key proteins in the STAT3 and NF-κB pathways (e.g., phospho-STAT3, IκBα, phospho-p65).

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Objective: To quantify the reduction in viral-induced oxidative stress.

-

Methodology: Virus-infected cells treated with athis compound are incubated with a fluorescent probe that detects ROS (e.g., DCFDA). The fluorescence intensity is then measured using a plate reader or flow cytometry.

-

Conclusion and Future Directions

While direct evidence for the antiviral activity of athis compound against emerging viruses is currently lacking in the scientific literature, the existing data provides a strong foundation for its investigation as a potential antiviral therapeutic. The documented antiviral properties of extracts from its source genus, Euphorbia, combined with its known ability to modulate host signaling pathways critical for viral replication, such as STAT3 and NF-κB, make athis compound a compelling candidate for further research.

Future studies should focus on:

-

Broad-spectrum antiviral screening: Testing athis compound against a diverse panel of emerging viruses, including RNA and DNA viruses.

-

In-depth mechanistic studies: Elucidating the precise molecular targets of athis compound in the context of viral infection.

-

In vivo efficacy studies: Evaluating the therapeutic potential of athis compound in animal models of viral disease.

The exploration of athis compound's antiviral potential could lead to the development of a novel, host-targeted antiviral agent with broad-spectrum activity, a critical tool in the preparedness and response to future viral outbreaks.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. Antiviral activities of extracts of Euphorbia hirta L. against HIV-1, HIV-2 and SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. scielo.br [scielo.br]

- 6. Cytotoxic and Antiviral Activities of Colombian Medicinal Plant Extracts of the Euphorbia genus – ScienceOpen [scienceopen.com]

- 7. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pancreatic β-cell apoptosis caused by apolipoprotein C3-rich low-density lipoprotein is attenuated by this compound through oxidative stress inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protective Effects of aKansuinine A on Reactive Oxygen Species Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that, in excess, can lead to cellular damage, a state known as oxidative stress. Oxidative stress is a key pathological factor in a multitude of diseases, including atherosclerosis and other cardiovascular conditions. Consequently, the identification of therapeutic agents that can mitigate ROS production and its downstream effects is of significant interest in drug discovery and development. This technical guide delves into the effects of aKansuinine A, a natural product, on the production of reactive oxygen species and the associated signaling pathways.

athis compound has been shown to exhibit protective effects against oxidative stress-induced cell apoptosis, particularly in vascular endothelial cells.[1][2][3] This document provides a comprehensive overview of the quantitative data supporting these effects, detailed experimental protocols for replication and further investigation, and a visualization of the core signaling pathway modulated by this compound.

Mechanism of Action: Inhibition of the IKKβ/IκBα/NF-κB Signaling Pathway

athis compound exerts its protective effects by modulating the IKKβ/IκBα/NF-κB signaling pathway. In the presence of oxidative stress, such as that induced by hydrogen peroxide (H₂O₂), this pathway is activated, leading to a cascade of events that culminates in apoptosis or programmed cell death.

Hydrogen peroxide can activate the IκB kinase (IKK) complex.[2] This complex, which includes IKKβ, then phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) dimer (typically p50/p65), allowing it to translocate into the nucleus.[2][4] Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory and pro-apoptotic genes.

athis compound intervenes in this pathway by inhibiting the H₂O₂-induced phosphorylation of IKKβ, IκBα, and NF-κB.[1][3] By preventing the initial activation of this cascade, athis compound effectively blocks the downstream events, including the degradation of IκBα and the nuclear translocation of NF-κB. This ultimately suppresses the expression of apoptosis-related proteins and protects the cell from oxidative stress-induced death.

Caption: athis compound inhibits ROS-induced apoptosis by blocking the IKKβ/IκBα/NF-κB pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of athis compound on human aortic endothelial cells (HAECs) under oxidative stress induced by hydrogen peroxide (H₂O₂).

Table 1: Effect of athis compound on H₂O₂-Induced Changes in HAEC Viability and ROS Production

| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Group) |

| Control | 100 ± 5.2 | N/A |

| H₂O₂ (200 µM) | 58.4 ± 3.1** | 100 |

| H₂O₂ + athis compound (0.1 µM) | 75.1 ± 4.5## | 65.3 ± 5.8### |

| H₂O₂ + athis compound (0.3 µM) | 71.2 ± 3.9# | 52.1 ± 4.9### |

| H₂O₂ + athis compound (1.0 µM) | 80.3 ± 5.1## | 41.7 ± 3.6### |

*Data are presented as mean ± standard deviation (n=3). *p < 0.01 vs. Control. #p < 0.05, ##p < 0.01, ###p < 0.001 vs. H₂O₂ group.

Table 2: Effect of athis compound on H₂O₂-Induced Apoptosis-Related Protein Expression in HAECs

| Treatment Group | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |

| Control | 1.00 | 1.00 |

| H₂O₂ (200 µM) | 3.21 ± 0.25 | 4.52 ± 0.31 |

| H₂O₂ + athis compound (0.1 µM) | 2.15 ± 0.18## | 3.18 ± 0.27## |

| H₂O₂ + athis compound (0.3 µM) | 1.89 ± 0.15### | 2.54 ± 0.21### |

| H₂O₂ + athis compound (1.0 µM) | 1.43 ± 0.11### | 1.98 ± 0.16### |

*Data are presented as mean ± standard deviation (n=3). *p < 0.01 vs. Control. ##p < 0.01, ###p < 0.001 vs. H₂O₂ group.

Table 3: Effect of athis compound on H₂O₂-Induced NF-κB Pathway Activation in HAECs

| Treatment Group | p-IKKβ (Fold Change vs. Control) | p-IκBα (Fold Change vs. Control) | p-NF-κB (p65) (Fold Change vs. Control) |

| Control | 1.00 | 1.00 | 1.00 |

| H₂O₂ (200 µM) | 3.87 ± 0.32 | 4.12 ± 0.35 | 3.98 ± 0.33** |

| H₂O₂ + athis compound (0.1 µM) | 2.91 ± 0.26## | 3.05 ± 0.28## | 2.99 ± 0.27## |

| H₂O₂ + athis compound (0.3 µM) | 2.23 ± 0.19### | 2.34 ± 0.21### | 2.29 ± 0.20### |

| H₂O₂ + athis compound (1.0 µM) | 1.56 ± 0.13### | 1.63 ± 0.14### | 1.60 ± 0.14### |

*Data are presented as mean ± standard deviation (n=3). *p < 0.01 vs. Control. ##p < 0.01, ###p < 0.001 vs. H₂O₂ group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Medium: Endothelial Cell Growth Medium.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

HAECs are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Cells are allowed to adhere and grow to a suitable confluency (typically 80-90%).

-

For experiments, cells are pre-treated with various concentrations of athis compound (e.g., 0.1, 0.3, and 1.0 µM) for 1 hour.

-

Following pre-treatment, hydrogen peroxide (H₂O₂) is added to the culture medium to a final concentration of 200 µM to induce oxidative stress.

-

Cells are incubated for a further 24 hours before subsequent analysis.

-

Measurement of Intracellular ROS

-

Assay: Cellular ROS/Superoxide Detection Assay.

-

Principle: This assay utilizes a fluorescent probe that, upon entering the cell, is oxidized by ROS to a highly fluorescent product. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

-

Procedure:

-

Following the treatment protocol, the culture medium is removed.

-

Cells are washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

The fluorescent probe solution is added to the cells and incubated according to the manufacturer's instructions (e.g., 30 minutes at 37°C).

-

After incubation, the probe solution is removed, and the cells are washed again.

-

The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.

-

Western Blot Analysis

-

Objective: To quantify the expression levels of specific proteins involved in apoptosis and the NF-κB signaling pathway.

-

Procedure:

-

Protein Extraction: After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-IKKβ, p-IκBα, p-NF-κB, and a loading control like β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

-

Caption: Workflow for in vitro evaluation of athis compound's effect on ROS and cell signaling.

Conclusion

The presented data and methodologies provide a strong foundation for understanding the protective effects of athis compound against ROS-induced cellular damage. The compound's ability to inhibit the IKKβ/IκBα/NF-κB signaling pathway highlights its potential as a therapeutic candidate for conditions associated with oxidative stress, such as atherosclerosis. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of athis compound and to further investigate its mechanism of action. The detailed protocols offer a clear roadmap for replicating and expanding upon these findings.

References

- 1. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling [mdpi.com]

- 4. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kansuinine A in Modulating NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A, a diterpene extracted from the plant Euphorbia kansui, has emerged as a molecule of interest for its potential therapeutic properties, particularly its anti-inflammatory and anti-apoptotic effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The information presented herein is based on available preclinical data and is intended to serve as a resource for researchers and professionals in drug development.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Current research indicates that this compound exerts its inhibitory effects on the NF-κB signaling pathway primarily through an indirect mechanism linked to its antioxidant properties. In cellular models of oxidative stress, this compound has been shown to suppress the activation of the canonical NF-κB pathway.[1][2][3][4]

The proposed mechanism involves the following key steps:

-

Reduction of Reactive Oxygen Species (ROS): this compound has been demonstrated to decrease the intracellular levels of ROS induced by stimuli such as hydrogen peroxide (H₂O₂).[3][4] ROS are known activators of the NF-κB pathway.

-

Inhibition of IKKβ Phosphorylation: By reducing the oxidative stress, this compound leads to a downstream decrease in the phosphorylation of IκB kinase β (IKKβ).[1][2][4] IKKβ is a crucial kinase responsible for the phosphorylation of the inhibitory protein IκBα.

-

Suppression of IκBα Phosphorylation and Degradation: The reduced activity of IKKβ results in the hypophosphorylation of IκBα. This prevents the ubiquitination and subsequent proteasomal degradation of IκBα, causing it to remain bound to the NF-κB p65/p50 heterodimer.

-

Inhibition of NF-κB p65 Nuclear Translocation and Activation: With IκBα remaining in the cytoplasm, the nuclear localization signal of the NF-κB p65 subunit is masked. This prevents the translocation of p65 into the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and apoptosis.[1][2][4]

It is important to note that direct inhibition of IKKβ or other components of the NF-κB pathway by this compound has not yet been demonstrated. The available evidence strongly suggests that the modulation of NF-κB signaling is secondary to the compound's antioxidant effects.

Experimental Evidence

The primary evidence for the role of this compound in modulating NF-κB signaling comes from in vitro studies using human aortic endothelial cells (HAECs) and in vivo studies in a mouse model of atherosclerosis.

In Vitro Data: Inhibition of NF-κB Pathway Phosphorylation

In a key study, HAECs were pre-treated with varying concentrations of this compound (0.1, 0.3, and 1.0 μM) and then stimulated with 200 μM H₂O₂ to induce oxidative stress and activate the NF-κB pathway. The phosphorylation status of key proteins in the canonical NF-κB pathway was assessed by Western blotting.[1][3][4]

Table 1: Effect of this compound on H₂O₂-Induced Phosphorylation of NF-κB Pathway Proteins in HAECs

| Treatment | p-IKKβ (relative expression) | p-IκBα (relative expression) | p-NF-κB p65 (relative expression) |

| Control | Baseline | Baseline | Baseline |

| H₂O₂ (200 μM) | Increased | Increased | Increased |

| H₂O₂ + this compound (0.1 μM) | Reduced | Reduced | Reduced |

| H₂O₂ + this compound (0.3 μM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| H₂O₂ + this compound (1.0 μM) | Strongly Reduced | Strongly Reduced | Strongly Reduced |

Data is a qualitative summary of dose-dependent inhibition observed in the study by Chen-Sheng Chen et al. (2021). For detailed quantitative data and statistical significance, please refer to the original publication.[1][3][4]

These results demonstrate a dose-dependent inhibition of H₂O₂-induced phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB by this compound.

In Vivo Data: Amelioration of Atherosclerosis

In an in vivo model using apolipoprotein E-deficient (ApoE⁻/⁻) mice fed a high-fat diet, administration of this compound was shown to reduce the size of atherosclerotic lesions.[2][3][4] While direct measurement of NF-κB pathway activation in this model was not reported, the anti-inflammatory effects observed are consistent with the in vitro findings of NF-κB inhibition.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and the Role of this compound

Caption: this compound inhibits the canonical NF-κB pathway by reducing ROS, thereby preventing IKK complex activation.

Experimental Workflow for Western Blot Analysis

Caption: A typical workflow for analyzing NF-κB pathway protein phosphorylation by Western blot.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and NF-κB signaling.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Medium: Endothelial Cell Growth Medium.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂. The medium was changed every three days until cells reached 90% confluence.[3]

-

Treatment Protocol:

-

HAECs were seeded in appropriate culture plates (e.g., 6-well plates for Western blotting).

-

Cells were pre-treated with this compound at various concentrations (0.1, 0.3, and 1.0 μM) or vehicle (DMSO) for 1 hour.[3]

-

Following pre-treatment, cells were stimulated with 200 μM H₂O₂ or vehicle for the specified duration (e.g., 24 hours for apoptosis assays, shorter time points may be used for signaling studies).[3]

-

Western Blotting

Note: The exact antibody concentrations and catalog numbers were not specified in the primary literature. The following is a representative protocol.

-

Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Cell lysates were centrifuged, and the supernatant containing the protein was collected.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) were mixed with Laemmli sample buffer, boiled, and separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in blocking buffer. The following primary antibodies are typically used:

-

Phospho-IKKβ

-

IKKβ

-

Phospho-IκBα

-

IκBα

-

Phospho-NF-κB p65

-

NF-κB p65

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: After washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities were quantified using densitometry software. The levels of phosphorylated proteins were normalized to their respective total protein levels.

Reactive Oxygen Species (ROS) Detection

-

Assay: Cellular ROS/Superoxide Detection Assay.

-

Protocol:

-

HAECs were cultured and treated with this compound and H₂O₂ as described above.

-

At the end of the treatment period, the cells were washed with a suitable buffer.

-

A fluorescent probe for ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) was added to the cells and incubated according to the manufacturer's instructions.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microplate reader or fluorescence microscope.[4]

-

Gaps in Current Research and Future Directions

While the current evidence provides a foundational understanding of this compound's effect on NF-κB signaling, several areas require further investigation:

-

Broader Cell Type and Stimulus Analysis: The effects of this compound on NF-κB signaling have primarily been studied in endothelial cells using an oxidative stress model. Future studies should investigate its effects in key immune cells, such as macrophages (e.g., RAW 264.7 or THP-1 cell lines), and in response to other potent NF-κB activators like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).

-

Direct vs. Indirect Inhibition: To definitively determine if this compound can directly inhibit components of the NF-κB pathway, in vitro kinase assays using purified IKKβ should be performed.

-

Quantitative NF-κB Activity Assays: The use of NF-κB-dependent luciferase reporter assays and electrophoretic mobility shift assays (EMSA) would provide more direct and quantitative measurements of NF-κB transcriptional activity and DNA binding, respectively.

-

Identification of Specific Molecular Targets: Further studies are needed to identify the precise molecular target(s) of this compound that lead to the reduction in ROS and subsequent inhibition of NF-κB signaling.

Conclusion

This compound demonstrates a clear modulatory role on the NF-κB signaling pathway, primarily through its antioxidant properties that lead to the inhibition of the canonical pathway. The available data, though limited to specific cell types and stimuli, suggests a promising therapeutic potential for this compound in inflammatory conditions characterized by oxidative stress. This technical guide summarizes the current knowledge and provides a framework for future research to further elucidate the mechanisms of action and therapeutic applications of this natural compound.

References

- 1. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Kansuinine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Kansuinine A, a diterpene isolated from the medicinal plant Euphorbia kansui. This document synthesizes available data on its cytotoxic effects against various cell lines, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction

This compound is a naturally occurring diterpenoid that has garnered interest for its potential antiviral and anticancer activities. Preliminary screenings are crucial in the early stages of drug discovery to assess the cytotoxic potential of such compounds and to elucidate their mechanisms of action. This guide aims to consolidate the existing knowledge on the initial cytotoxicity profile of this compound to aid researchers in the fields of oncology and pharmacology.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and anti-proliferative effects of this compound and related compounds have been evaluated in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound (Compound A) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A549 | Lung Carcinoma | 21.97 ± 5.01 | Not Specified |

| MCF-7 | Breast Adenocarcinoma | 27.12 ± 3.34 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 20.97 ± 4.53 | Not Specified |

Data from a study on an ingenane-type diterpene from Euphorbia kansui, referred to as "Compound A", which is identified as this compound based on spectroscopic data referenced in the study.

Table 2: Cytotoxicity of Terpenoids from Euphorbia kansui on Normal Human Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay |

| This compound | L-O2 (Normal Liver) | >100 | MTT |

| This compound | GES-1 (Normal Gastric Epithelial) | >100 | MTT |

This data indicates that while other terpenoids from E. kansui showed cytotoxicity to normal cells, this compound did not exhibit significant toxicity at the concentrations tested.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments relevant to the cytotoxicity screening of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against PKC, ERK, p-ERK, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound appears to induce cytotoxicity in cancer cells through the modulation of specific signaling pathways, leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxic potential of a compound like this compound is depicted below.

This compound-Induced Apoptosis via PKC-ERK Signaling Pathway

In hepatocellular carcinoma (HepG2) cells, this compound has been shown to induce apoptosis through the PKC-ERK signaling pathway.[2]

Regulation of Apoptosis by this compound via the Mitochondrial Pathway

Studies on the protective effects of this compound in normal cells suggest its involvement in regulating the mitochondrial apoptosis pathway by modulating the balance of Bcl-2 family proteins and caspase activation. This pathway is a plausible mechanism for its cytotoxic effect in cancer cells.

Conclusion

The preliminary data on this compound suggest a compound with selective cytotoxic effects against cancer cells, potentially through the induction of apoptosis via the PKC-ERK and mitochondrial signaling pathways. The provided IC50 values, while limited to a few cell lines, indicate a moderate level of cytotoxic activity. Further comprehensive screening against a broader panel of cancer cell lines is warranted to fully characterize its anticancer potential. The detailed experimental protocols and pathway diagrams in this guide offer a foundational resource for researchers to design and execute further investigations into the therapeutic promise of this compound.

References

In Silico Docking Studies of Kansuinine A with STAT3: A Technical Guide

Disclaimer: As of late 2025, direct in silico docking studies specifically investigating the interaction between Kansuinine A and the STAT3 protein have not been extensively published in peer-reviewed literature. Existing research suggests that this compound's inhibitory effect on STAT3 activation is likely indirect, potentially mediated through the activation of the ERK1/2 pathway, which in turn increases STAT3 serine phosphorylation and the expression of SOCS-3, a STAT3 inhibitor.[1] This technical guide, therefore, outlines a comprehensive and robust hypothetical protocol for conducting such an in silico docking study, drawing upon established methodologies for docking other small molecule inhibitors to the STAT3 protein.

Introduction to STAT3 and this compound

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2][3] Dysregulation of the STAT3 signaling pathway is frequently implicated in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[4][5] The pathway is typically activated by cytokines and growth factors, which lead to the phosphorylation of STAT3, its subsequent dimerization, and translocation to the nucleus to regulate gene expression.[3][6][7]

This compound is a diterpenoid isolated from the plant Euphorbia kansui. While its precise mechanism of action is still under investigation, it has demonstrated potential anti-inflammatory and anti-cancer properties.[1] Understanding its potential direct interactions with key signaling proteins like STAT3 through computational methods is a critical step in elucidating its therapeutic potential.

Hypothetical In Silico Docking Protocol

This section details a rigorous, hypothetical experimental protocol for the molecular docking of this compound with the STAT3 protein.

Protein and Ligand Preparation

2.1.1. STAT3 Protein Structure Preparation

-

Selection of the Crystal Structure: A high-resolution crystal structure of the human STAT3 protein would be retrieved from the Protein Data Bank (PDB) (e.g., PDB ID: 6NJS).[8] The SH2 domain is a common target for STAT3 inhibitors as it is crucial for STAT3 dimerization and activation.[9][10][11] Therefore, a structure containing a well-defined SH2 domain would be prioritized.

-

Protein Refinement: The downloaded PDB file would be pre-processed using molecular modeling software such as UCSF Chimera or Maestro (Schrödinger). This process involves:

-

Removal of water molecules and any co-crystallized ligands or ions.

-

Addition of polar hydrogen atoms.

-

Assignment of appropriate bond orders and formal charges.

-

Correction of any missing residues or side chains using tools like Prime.

-

Energy minimization of the protein structure to relieve any steric clashes.

-

2.1.2. This compound Ligand Structure Preparation

-

Structure Retrieval: The 2D or 3D structure of this compound would be obtained from a chemical database like PubChem or ZINC.

-

Ligand Optimization: The ligand structure would be prepared using software like LigPrep (Schrödinger) or Avogadro. This includes:

-

Generation of a 3D conformation from a 2D structure if necessary.

-

Addition of hydrogen atoms.

-

Assignment of correct partial charges using a force field such as OPLS.

-

Generation of possible ionization states at a physiological pH of 7.4 ± 1.0.

-

Energy minimization of the ligand structure.

-

Molecular Docking Procedure

2.2.1. Active Site Definition

The binding site for the docking simulation would be defined around the SH2 domain of STAT3. This can be achieved by creating a grid box centered on the key residues within the SH2 domain known to interact with other inhibitors. These key residues can be identified from co-crystallized structures of STAT3 with known ligands.

2.2.2. Docking Simulation

Molecular docking simulations would be performed using well-validated software such as AutoDock Vina, Glide (Schrödinger), or GOLD.[11]

-

Algorithm: A flexible ligand and rigid receptor docking approach would be employed.

-

Scoring Function: The scoring function of the chosen software would be used to estimate the binding affinity (e.g., kcal/mol) of this compound to STAT3. A lower binding energy generally indicates a more stable protein-ligand complex.

-

Pose Generation: The docking algorithm would generate multiple binding poses of this compound within the defined active site.

Post-Docking Analysis

-